
3-溴-7-硝基-1H-吲哚
描述
3-Bromo-7-nitro-1H-indole, also known as 3-BNI, is a heterocyclic compound composed of a six-membered benzene ring fused with a five-membered pyrrole ring, and is substituted with a bromine atom at the 3-position and a nitro group at the 7-position. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry.
科学研究应用
结构分析
3-溴-7-硝基-1H-吲哚已被研究其结构特性。在一项研究中,发现3-取代5-硝基吲哚中的硝基团(与3-溴-7-硝基-1H-吲哚结构相关)被旋转出吲哚骨架的平面。这种结构取向影响了这些化合物的性质和反应性(Garcia et al., 1999)。
复杂分子的合成
3-溴-7-硝基-1H-吲哚衍生物被用于合成复杂分子。例如,吲哚中的溴官能团已被用于铃木偶联反应,导致了新类化合物的产生,如3,4-融合四氢-β-咔啉(Malhotra et al., 2013)。
不对称催化
该化合物在不对称催化中有应用。一项研究报道了使用双环金属铱配合物高效催化吲哚与(Z)-1-溴-1-硝基苯乙烯的Friedel–Crafts烷基化反应。该方法提供了手性吲哚含有产物,展示了溴和硝基取代吲哚在不对称合成中的多功能性(Huang et al., 2016)。
荧光有机纳米颗粒
3-溴-7-硝基-1H-吲哚衍生物已合成为荧光有机纳米颗粒。这些纳米颗粒与其孤立的分子形式相比显示出荧光光谱的变化,表明在荧光标记和成像方面具有潜在应用(Singh & Ansari, 2017)。
孕激素受体拮抗作用
从2-溴-6-硝基吲哚合成的新型3-芳基吲哚已显示出作为孕激素受体拮抗剂的功效,表明在治疗子宫肌瘤方面具有潜在的治疗应用(Richardson et al., 2011)。
光反应研究
已研究了固态中3-溴-7-硝基-1H-吲哚衍生物的光反应,揭示了这些化合物的光化学行为的见解,这对光化学合成和材料科学应用可能是相关的(Da & Hui, 1996)。
安全和危害
3-Bromo-7-nitro-1H-indole is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . It should be stored locked up .
作用机制
Target of Action
3-Bromo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
3-Bromo-7-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-Bromo-7-nitro-1H-indole, have been shown to bind with high affinity to multiple receptors, which can modulate their biological activity . The interactions between 3-Bromo-7-nitro-1H-indole and these biomolecules are primarily driven by its aromatic structure and the presence of electron-withdrawing groups, which enhance its binding affinity and specificity.
Cellular Effects
3-Bromo-7-nitro-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to alterations in gene expression and cellular responses . Additionally, 3-Bromo-7-nitro-1H-indole may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-nitro-1H-indole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Bromo-7-nitro-1H-indole can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-nitro-1H-indole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 3-Bromo-7-nitro-1H-indole, can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to 3-Bromo-7-nitro-1H-indole may lead to adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-7-nitro-1H-indole can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, 3-Bromo-7-nitro-1H-indole may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges.
Metabolic Pathways
3-Bromo-7-nitro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative, reductive, and conjugative pathways, leading to the formation of different metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Bromo-7-nitro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, 3-Bromo-7-nitro-1H-indole may be transported across cell membranes by active or passive transport mechanisms, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-7-nitro-1H-indole can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Bromo-7-nitro-1H-indole may localize to the nucleus, where it can interact with nuclear receptors and transcription factors, influencing gene expression and cellular responses.
属性
IUPAC Name |
3-bromo-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-8-5(6)2-1-3-7(8)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCDMQUXOJHHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590595 | |
| Record name | 3-Bromo-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397864-11-8 | |
| Record name | 3-Bromo-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




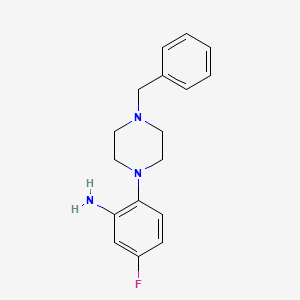



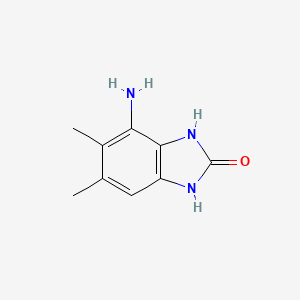
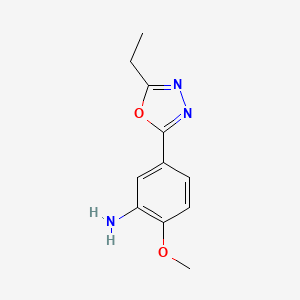
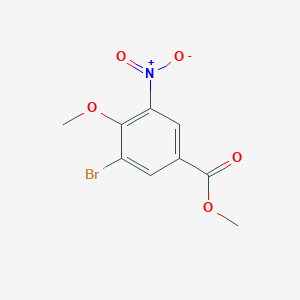
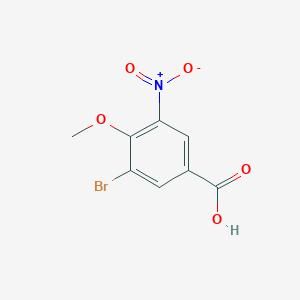


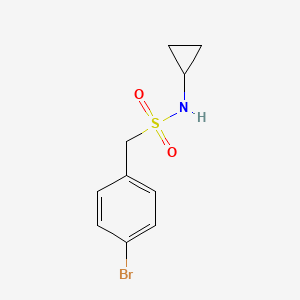
![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
